Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate
Overview
Description
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate is an organic compound with the molecular formula C12H13F2NO2 It is characterized by the presence of an ethyl ester group, a difluorophenyl group, and an amino group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate typically involves the reaction of ethyl acetoacetate with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in cellular pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-((2,4-difluorophenyl)amino)prop-2-enoate: Similar in structure but contains a cyano group instead of an ester group.
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Contains a trifluoromethyl group and a cyano group, differing in both the aromatic and aliphatic portions
Uniqueness
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluorophenyl group enhances its stability and may contribute to its biological properties .
Biological Activity
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
This compound has the molecular formula C12H13F2NO2. It is characterized by an ethyl ester group, a difluorophenyl group, and an amino group attached to a but-2-enoate backbone. The synthesis typically involves the reaction of ethyl acetoacetate with 2,4-difluoroaniline in the presence of a base such as sodium ethoxide or potassium carbonate under controlled conditions to facilitate nucleophilic substitution.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involves the modulation of cellular pathways leading to cell cycle arrest and increased rates of apoptosis .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to enzymes or receptors involved in key biological processes. For example, it may inhibit certain kinases involved in cancer progression or modulate inflammatory pathways .
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers utilized the MTT assay to evaluate cell viability. The results indicated a dose-dependent decrease in viability at concentrations ranging from 1 µM to 25 µM. Notably, significant cytotoxic effects were observed at higher concentrations (25 µM), suggesting that the compound could serve as a lead for developing new anticancer agents .
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 95 |
5 | 80 |
25 | 45 |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to evaluate differences in biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-cyano-3-((2,4-difluorophenyl)amino)prop-2-enoate | Contains a cyano group | Moderate anticancer activity |
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate | Contains trifluoromethyl group | High antimicrobial activity |
This comparison highlights how variations in functional groups can significantly influence biological properties.
Properties
IUPAC Name |
ethyl (E)-3-(2,4-difluoroanilino)but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-7,15H,3H2,1-2H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYRMVOZLWOSC-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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